molecular formula C25H20N2O4 B3449494 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE

Cat. No.: B3449494
M. Wt: 412.4 g/mol
InChI Key: VNIUKTPMIGJKFV-UHFFFAOYSA-N
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Description

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE is a complex organic compound that features both indole and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the indole and benzodioxole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions usually involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE apart is its unique combination of the indole and benzodioxole moieties, which may confer distinct chemical and biological properties. This dual functionality could make it particularly valuable in applications requiring specific interactions or reactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzoylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-24(26-13-17-10-11-22-23(12-17)31-16-30-22)15-27-14-20(19-8-4-5-9-21(19)27)25(29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIUKTPMIGJKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE
Reactant of Route 4
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE
Reactant of Route 5
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE
Reactant of Route 6
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE

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